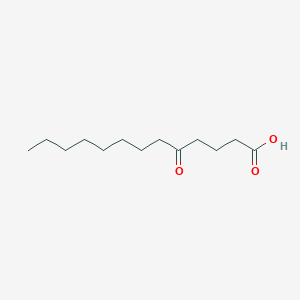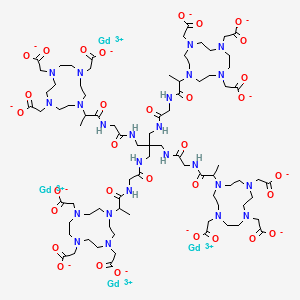
Actaplanin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actaplanin A is a complex of broad-spectrum antibiotics produced by the bacterium Actinoplanes missouriensis . It belongs to the glycopeptide class of antibiotics, which are known for their effectiveness against Gram-positive bacteria. This compound was first identified in 1984 by researchers at Eli Lilly and Co. using high-performance liquid chromatography .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Actaplanin A is produced through the fermentation of Actinoplanes missouriensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The antibiotic complex is then isolated and purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The bacterium is grown in large bioreactors, and the antibiotic is extracted and purified using advanced chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Actaplanin A undergoes various chemical reactions, including hydrolysis and methanolysis. Hydrolysis of this compound results in the formation of aglycones, which retain the antimicrobial activity of the parent compound .
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of acidic or basic conditions to break down the compound into its constituent parts.
Methanolysis: Involves the use of methanol to selectively remove sugar moieties from the compound.
Major Products Formed:
Applications De Recherche Scientifique
Actaplanin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Actaplanin A exerts its effects by binding to the D-Ala-D-Ala terminus of lipid II, a crucial component in bacterial cell wall synthesis. This binding inhibits the final stages of peptidoglycan biosynthesis, leading to bacterial cell death . The molecular targets include the enzymes involved in cell wall synthesis, and the pathways affected are those related to peptidoglycan biosynthesis .
Comparaison Avec Des Composés Similaires
Teicoplanin: Another glycopeptide antibiotic produced by Actinoplanes teichomyceticus.
Vancomycin: A well-known glycopeptide antibiotic used extensively in clinical settings.
UK-68,597: A glycopeptide antibiotic produced by Actinoplanes sp.
Uniqueness of Actaplanin A: this compound is unique due to its specific glycosylation pattern and its effectiveness against a broad spectrum of Gram-positive bacteria. Unlike some other glycopeptide antibiotics, this compound has been shown to retain significant antimicrobial activity even after the removal of its sugar moieties .
Propriétés
Numéro CAS |
88357-81-7 |
|---|---|
Formule moléculaire |
C90H101ClN8O40 |
Poids moléculaire |
1970.2 g/mol |
Nom IUPAC |
methyl 22-amino-2-[(4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5-chloro-64-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-26,44,49-trihydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-31,47-bis[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29,31,33(60),41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylate |
InChI |
InChI=1S/C90H101ClN8O40/c1-29-47-18-35(19-48(29)131-87-74(116)70(112)66(108)53(25-100)133-87)61-83(122)97-62-36-20-51(128-38-9-4-31(5-10-38)14-43(80(119)95-61)94-81(120)59(93)32-6-12-45(106)49(17-32)130-47)78(138-90-79(73(115)69(111)56(28-103)136-90)139-89-76(118)72(114)68(110)55(27-102)135-89)52(21-36)129-46-13-8-34(16-41(46)91)77(137-57-24-42(92)65(107)30(2)127-57)64-85(124)98-63(86(125)126-3)40-22-37(104)23-50(132-88-75(117)71(113)67(109)54(26-101)134-88)58(40)39-15-33(7-11-44(39)105)60(82(121)99-64)96-84(62)123/h4-13,15-23,30,42-43,53-57,59-77,79,87-90,100-118H,14,24-28,92-93H2,1-3H3,(H,94,120)(H,95,119)(H,96,123)(H,97,122)(H,98,124)(H,99,121)/t30-,42-,43?,53-,54-,55-,56-,57?,59?,60?,61?,62?,63?,64?,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+,75+,76+,77?,79-,87?,88?,89?,90?/m1/s1 |
Clé InChI |
BCXWYYWMAHVAHK-VNYVUCJKSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H](CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC1=CC=C(CC2C(=O)NC(C3=CC(=C(C(=C3)OC3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)C(=O)N7)C=C1)O)C(=O)OC)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)OC1=CC=C(CC2C(=O)NC(C3=CC(=C(C(=C3)OC3C(C(C(C(O3)CO)O)O)O)C)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)C(=O)N7)C=C1)O)C(=O)OC)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


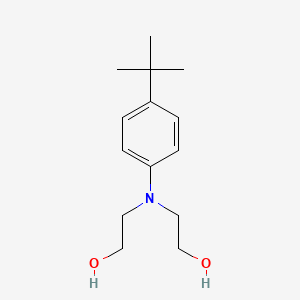
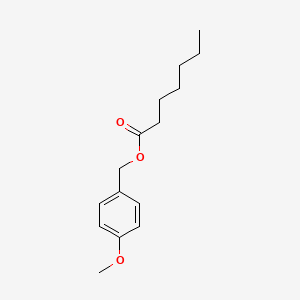
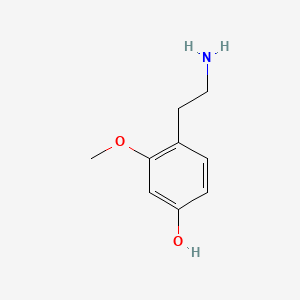
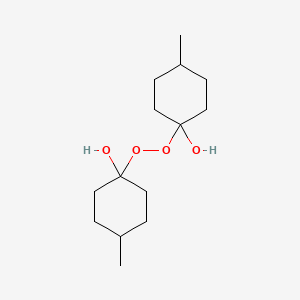
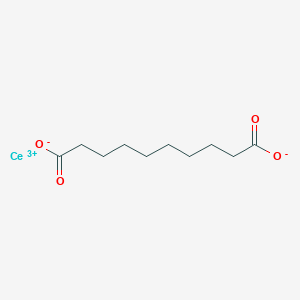
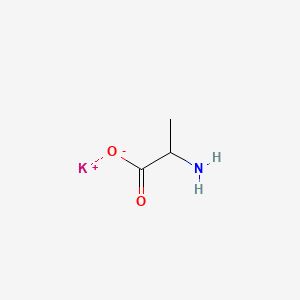
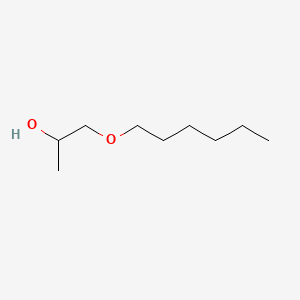
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)



